molecular formula C14H17F3N2O B6032266 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide

1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide

Cat. No.: B6032266
M. Wt: 286.29 g/mol
InChI Key: QWFKQZDEEGHDFX-UHFFFAOYSA-N
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Description

1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring with a carboxamide group

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)12-6-2-1-4-10(12)8-19-7-3-5-11(9-19)13(18)20/h1-2,4,6,11H,3,5,7-9H2,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFKQZDEEGHDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide typically involves the following steps:

    Formation of the Trifluoromethylated Phenyl Intermediate:

    Coupling with Piperidine: The trifluoromethylated phenyl intermediate is then coupled with piperidine through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .

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